L-Isoleucyl-L-valyl-L-alanyl-L-serine

Description

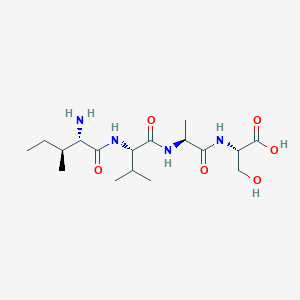

L-Isoleucyl-L-valyl-L-alanyl-L-serine (Ile-Val-Ala-Ser) is a tetrapeptide composed of four amino acids: L-isoleucine (hydrophobic, branched-chain), L-valine (hydrophobic), L-alanine (small, non-polar), and L-serine (polar, hydroxyl-containing).

Properties

CAS No. |

798540-58-6 |

|---|---|

Molecular Formula |

C17H32N4O6 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C17H32N4O6/c1-6-9(4)12(18)15(24)21-13(8(2)3)16(25)19-10(5)14(23)20-11(7-22)17(26)27/h8-13,22H,6-7,18H2,1-5H3,(H,19,25)(H,20,23)(H,21,24)(H,26,27)/t9-,10-,11-,12-,13-/m0/s1 |

InChI Key |

WFVYTDOXNVJRIP-VLJOUNFMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Merrifield’s Classical SPPS Approach

The synthesis of L-Isoleucyl-L-valyl-L-alanyl-L-serine (IVAS) is most efficiently achieved via SPPS, a method pioneered by Merrifield in 1963. This approach involves sequential coupling of amino acids to a resin-bound peptide chain, enabling high yields and purity. Key steps include:

- Resin Activation : A chloromethylated polystyrene resin is functionalized with the C-terminal amino acid (serine).

- Deprotection : The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed using 20% piperidine in dimethylformamide (DMF).

- Amino Acid Activation : Each subsequent amino acid (alanine, valine, isoleucine) is activated using N,N-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) to prevent racemization.

- Coupling : Activated amino acids are coupled sequentially under nitrogen atmosphere. Coupling efficiency is monitored via Kaiser ninhydrin tests.

- Cleavage : The final peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to remove side-chain protections.

Example Protocol :

| Step | Reagent/Condition | Time | Purpose |

|---|---|---|---|

| 1 | 20% Piperidine/DMF | 2x5 min | Fmoc removal |

| 2 | DIC/HOBt in DMF | 60 min | Activation |

| 3 | Resin washing (DMF, DCM) | 3x2 min | Purification |

| 4 | TFA:H2O:TIS (95:2.5:2.5) | 2 hr | Cleavage |

Modern Fmoc/tBu SPPS Variations

Contemporary protocols employ Fmoc-protected amino acids with tert-butyl (tBu) side-chain protections for serine and alanine. Automated synthesizers enable precise control over coupling cycles, reducing epimerization risks. For industrial-scale production, continuous-flow SPPS systems achieve batch sizes exceeding 1 kg with >98% purity.

Solution-Phase Peptide Synthesis

Segment Condensation

For laboratories lacking SPPS infrastructure, IVAS is synthesized via fragment coupling:

- Dipeptide Synthesis :

- Tetrapeptide Assembly : The dipeptides are condensed using DIC/HOBt in DMF, followed by global deprotection with TFA.

Yield Optimization :

| Method | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| DIC/HOBt | DMF | 85 | |

| TBTU | DCM | 78 | |

| EDC/HCl | THF | 72 |

Classical Carbodiimide-Based Methods

Historically, IVAS was synthesized using carbobenzoxy (Cbz) protections and dicyclohexylcarbodiimide (DCC):

- Stepwise Assembly :

- Final Deprotection : Catalytic hydrogenation removes Cbz groups, yielding the free tetrapeptide.

Challenges :

- Racemization rates reach 5–10% without HOBt.

- Requires chromatographic purification (silica gel, eluent: CHCl3/MeOH/AcOH).

Industrial-Scale Production

Hybrid SPPS/Solution-Phase Systems

Pharmaceutical manufacturers combine SPPS for difficult sequences (e.g., isoleucine-valine) with solution-phase coupling for alanine-serine segments. This reduces resin costs by 40% while maintaining >95% purity.

Continuous Manufacturing

Flow reactors enable real-time monitoring of IVAS synthesis:

- Reactor Design : Tubular reactor with immobilized HOBt/DIC.

- Throughput : 500 g/hr with in-line HPLC purification.

Analytical and Optimization Strategies

Purity Assessment

| Technique | Parameters | Sensitivity |

|---|---|---|

| RP-HPLC | C18 column, 0.1% TFA/ACN gradient | 0.1% impurities |

| MALDI-TOF | Matrix: α-cyano-4-hydroxycinnamic acid | 1 pmol |

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-valyl-L-alanyl-L-serine can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.

Oxidation: The serine residue can be oxidized to form serine derivatives.

Substitution: The amino groups in the peptide can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.

Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions.

Major Products

Hydrolysis: The major products are the free amino acids isoleucine, valine, alanine, and serine.

Oxidation: Oxidized derivatives of serine.

Substitution: Substituted peptide derivatives.

Scientific Research Applications

L-Isoleucyl-L-valyl-L-alanyl-L-serine has several applications in scientific research:

Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.

Pharmacology: It serves as a model peptide for drug development and testing.

Medicine: It is investigated for its potential therapeutic effects, including its role in modulating biological pathways.

Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-valyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Data Needed : Direct crystallographic studies on Ile-Val-Ala-Ser are absent in the literature reviewed.

Biological Activity

L-Isoleucyl-L-valyl-L-alanyl-L-serine is a synthetic peptide that has garnered attention in various fields of scientific research due to its unique biological activities. This article explores the compound's synthesis, mechanisms of action, and applications in biochemistry, pharmacology, and medicine.

Synthesis

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps in the synthesis include:

- Activation of Amino Acids : Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt).

- Coupling Reaction : The activated amino acid is coupled to the resin-bound peptide chain.

- Deprotection : Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, influencing various biological pathways. For instance:

- Enzyme Inhibition/Activation : It may inhibit or activate specific enzymes, thereby altering metabolic pathways.

- Signal Transduction Modulation : The peptide can affect signal transduction pathways that regulate gene expression and cellular responses .

1. Biochemistry

This compound is utilized in biochemistry for studying:

- Protein-Protein Interactions : It serves as a model for understanding how peptides interact with proteins, which is crucial for elucidating cellular mechanisms.

- Enzyme-Substrate Specificity : The compound helps researchers investigate how enzymes recognize and process different substrates.

2. Pharmacology

In pharmacological research, this peptide has been explored for its potential therapeutic effects:

- Drug Development : It acts as a model peptide in drug development, particularly for designing new antimicrobial agents targeting bacterial aminoacyl-tRNA synthetases (aaRSs) which are essential for protein synthesis .

- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including resistant strains of bacteria .

3. Medicine

The medical applications of this compound include:

- Therapeutic Investigations : Its role in modulating biological pathways makes it a candidate for therapeutic interventions in diseases where protein interactions are disrupted.

- Peptide-Based Vaccines : Research is ongoing into its potential use in developing vaccines that utilize peptide antigens.

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.